1-Azido-4-chloro-2-fluorobenzene
Overview
Description
“1-Azido-4-chloro-2-fluorobenzene” is an aromatic azide . It is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . It is a versatile chemical compound used extensively in scientific research. Its unique properties enable its application in diverse fields such as organic synthesis, medicinal chemistry, and material science.
Chemical Reactions Analysis
“this compound” is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . These reactions are a type of click chemistry, which are characterized by their efficiency and reliability for forming carbon-heteroatom bonds.
Scientific Research Applications
Synthesis of Triazole Derivatives
Azido-functionalized benzenes, including compounds similar to 1-azido-4-chloro-2-fluorobenzene, are key starting materials in the synthesis of 1,2,3-triazole derivatives through click chemistry reactions. These triazole derivatives have shown potential in various fields, including materials science and pharmaceuticals. For instance, Negrón-Silva et al. (2013) demonstrated the synthesis of 1,4-disubstituted 1,2,3-triazoles with potential applications ranging from corrosion inhibitors to biologically active molecules (Negrón-Silva et al., 2013).
Organometallic Chemistry and Catalysis
Fluorinated benzenes, such as this compound, play a significant role in organometallic chemistry and catalysis. Their unique electronic properties, imparted by the fluorine atoms, make them excellent solvents or ligands in transition-metal-based catalysis. Pike et al. (2017) highlighted the use of partially fluorinated benzenes in organometallic reactions, underlining the influence of fluorination on reaction outcomes and the development of novel catalytic processes (Pike, Crimmin, & Chaplin, 2017).
Photoactive Materials and Polymer Chemistry
Azido groups in compounds like this compound can be transformed into reactive intermediates under light exposure, making them valuable in the synthesis of photoactive materials. For example, Chapyshev and Chernyak (2013) explored the synthesis of triazido-substituted benzenes for their application in photochemical preparations of new organic magnetic materials and as cross-linking reagents in polymer chemistry (Chapyshev & Chernyak, 2013).
Magnetic and Structural Materials
The synthesis of coordination polymers and the exploration of their magnetic properties have been facilitated by azido and fluorinated benzene derivatives. Liu et al. (2017) reported the synthesis of azido-Cu(II) chain compounds using benzoate derivatives, leading to materials exhibiting ferromagnetic ordering and potential applications in magnetic storage media (Liu et al., 2017).
Safety and Hazards
The safety data sheet for “1-Azido-2-fluorobenzene” indicates that it is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and keep away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
The primary target of 1-Azido-4-chloro-2-fluorobenzene is the benzene ring . The benzene ring is a key structural component of many organic molecules and plays a crucial role in various chemical reactions .
Mode of Action
This compound interacts with its targets through electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the electrophilic substitution reactions of benzene . These reactions are crucial for the synthesis of various benzene derivatives .
Pharmacokinetics
The compound’s interaction with the benzene ring could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the changes it induces in the benzene ring . By substituting atoms on the benzene ring, it can alter the properties of the molecules containing the ring .
Action Environment
Environmental factors such as temperature and pH could influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
1-azido-4-chloro-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVPCGIKUDEYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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